Product packaging for Sm25 antigen(Cat. No.:CAS No. 136108-05-9)

Sm25 antigen

Cat. No.: B1180704
CAS No.: 136108-05-9
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Description

The Sm25 antigen is an integral membrane glycoprotein originating from the tegument (outer surface) of the adult Schistosoma mansoni parasite, a primary agent of human schistosomiasis . This protein has a molecular weight of approximately 25 kDa and is N-glycosylated . A key characteristic of Sm25 is its unique membrane association, which is stabilized by palmitoylation—a post-translational modification where palmitic acid is attached via a thioester bond to a cysteine residue within its C-terminal hydrophobic domain . This palmitic acid dependency is crucial for its attachment to the parasite's membrane, distinguishing it from proteins anchored by glycosylphosphatidylinositol (GPI) . As a major target of the host immune response, Sm25 is recognized by antibodies from protectively vaccinated hosts, making it a protein of significant interest in vaccine research . Studies on self-curing rhesus macaques have further highlighted its importance, identifying it as one of the key tegumental antigens targeted by the host's antibody response during infection clearance . Researchers value the this compound for investigating schistosome biology, host-parasite interactions, and for its potential application in developing diagnostic tools and vaccines against schistosomiasis.

Properties

CAS No.

136108-05-9

Molecular Formula

C7H6D4N2O4

Synonyms

Sm25 antigen

Origin of Product

United States

Molecular and Structural Characterization of Sm25 Antigen

Gene Organization and Transcriptional Regulation

The genetic blueprint of the Sm25 antigen provides essential insights into its expression and function within the parasite.

The complete amino acid sequence of the this compound was determined through the analysis of two complementary DNA (cDNA) clones. One of these clones was isolated by screening a cDNA library, while the other, which included the 5' end of the gene, was amplified from adult worm RNA using the polymerase chain reaction (PCR) technique nih.gov. This dual approach ensured the accurate and full-length characterization of the Sm25 gene sequence.

Analysis of the cloned cDNA sequences revealed a nascent polypeptide with a predicted molecular weight of 21,500 Daltons nih.gov. This precursor protein is predicted to undergo cleavage of a signal sequence, resulting in a mature polypeptide with a molecular weight of 17,600 Daltons nih.gov. Further analysis of the amino acid sequence identified two potential sites for N-linked glycosylation and a hydrophobic domain at the C-terminus, suggesting a mechanism for membrane association nih.gov.

Table 1: Predicted Polypeptide Characteristics of this compound

CharacteristicPredicted ValueReference
Nascent Polypeptide Mr21,500 nih.gov
Mature Polypeptide Mr (Post-Signal Peptide Cleavage)17,600 nih.gov
Potential N-linked Glycosylation Sites2 nih.gov
C-terminal Hydrophobic DomainPresent nih.gov

Studies on the gene expression of Sm25 have shown that it is specifically localized to the tegument of Schistosoma mansoni nih.gov. The expression of the Sm25 gene is predominantly observed in the adult worm stage of the parasite, with little to no expression detected in the schistosomula or miracidia stages nih.gov. This stage-specific expression pattern highlights its importance in the mature parasite's interaction with its host. Single-cell RNA sequencing data has further corroborated that Sm25 is a known marker for the schistosome epidermal lineage umass.edu.

Protein Structure and Post-Translational Modifications

The function of the this compound is intrinsically linked to its three-dimensional structure and the modifications it undergoes after translation.

Biochemical analysis has confirmed that the this compound is an N-glycosylated integral membrane protein nih.gov. The molecular weight of the deglycosylated polypeptide has been determined to be between 15,000 and 20,000 Daltons nih.gov. Antibodies generated against a recombinant form of Sm25 were able to detect an N-glycanase sensitive 25 kDa antigen in detergent-solubilized worm fractions, further confirming its glycoprotein (B1211001) nature nih.gov. This glycosylation is crucial for the proper folding, stability, and function of many proteins, and in the case of Sm25, it likely plays a role in its antigenicity and interaction with the host immune system.

While the this compound possesses a hydrophobic C-terminal domain that is predicted to facilitate its association with the parasite's membrane, there is currently no direct scientific evidence to confirm that it undergoes palmitoylation nih.gov. Palmitoylation, the covalent attachment of fatty acids, is a common post-translational modification for many membrane-associated proteins in Schistosoma mansoni, such as SmVAL6 and SmStoLP-2, where it contributes to their localization and function within the tegument. However, studies specifically investigating the post-translational modifications of Sm25 have not reported this modification. Therefore, the membrane association of Sm25 is likely mediated by its hydrophobic domain rather than through palmitoylation.

Palmitoylation and its Role in Membrane Association

Identification of Cysteine Residues Involved in Thioester Linkage

A key post-translational modification of the this compound is S-palmitoylation, a process involving the attachment of palmitic acid to a cysteine residue. Research has identified that Sm25 is palmitoylated via a thioester bond to a single cysteine residue located at position 168 of the polypeptide chain. This specific cysteine is situated within the C-terminal hydrophobic domain of the protein, a region critical for its membrane association.

Functional Consequences of Palmitoylation on Protein Hydrophobicity and Membrane Integration

The palmitoylation of Sm25 at Cysteine-168 is essential for its stable interaction with the parasite's surface membranes. This lipid modification significantly increases the hydrophobicity of the protein, which is crucial for its integration and anchoring within the lipid bilayer of the tegument.

Experimental evidence has demonstrated the functional importance of this palmitoyl group. When the thioester linkage is cleaved through reduction, the palmitate is removed, leading to a marked decrease in the hydrophobicity of the Sm25 protein. This change is observable in laboratory settings; for instance, in the presence of the non-ionic detergent Triton X-114, the depalmitoylated Sm25 partitions into the aqueous phase rather than the detergent phase. Furthermore, the removal of the palmitate results in the quantitative release of Sm25 from membrane preparations, confirming that this fatty acylation is the primary mechanism for its membrane attachment.

Table 1: Effect of Palmitoylation on Sm25 Properties
StateHydrophobicityMembrane AssociationPartitioning in Triton X-114
Palmitoylated Sm25HighStable IntegrationDetergent Phase
Depalmitoylated Sm25LowReleased from MembraneAqueous Phase

Absence of Glycosylphosphatidylinositol (GPI) Anchor

In the study of membrane-anchored proteins, the Glycosylphosphatidylinositol (GPI) anchor is a common mechanism. However, investigations into the membrane association of Sm25 have provided no evidence for the presence of a GPI anchor. Treatment of Sm25 with phosphatidylinositol-specific phospholipase C, an enzyme that specifically cleaves most GPI anchors, does not alter the protein's association with the membrane. This finding, coupled with the fact that reduction can release the protein from the membrane, effectively rules out a GPI anchor as the means of attachment for Sm25.

Predicted Higher-Order Structural Features and Functional Domains

The full-length amino acid sequence of Sm25 has been deduced from cDNA sequences, predicting a nascent polypeptide with a molecular weight of approximately 21,500 Daltons. Following the cleavage of a predicted N-terminal signal sequence, the mature polypeptide has a calculated molecular weight of 17,600 Daltons.

Analysis of the amino acid sequence has identified several key structural and functional features:

N-linked Glycosylation: The polypeptide contains two potential sites for N-linked glycosylation, a common feature of extracellular proteins. Experimental analysis confirms that the mature Sm25 is indeed an N-glycosylated protein. nih.gov

Transmembrane Domain: A significant feature is a distinct hydrophobic domain of 20 amino acids located near the C-terminus of the protein. This domain possesses the typical characteristics of a transmembrane segment, including marked hydrophobicity, appropriate length to span a lipid bilayer, and flanking by charged residues.

Topological Model: Based on these features, a topological model for Sm25 as an integral membrane protein has been proposed. In this model, the bulk of the protein (residues 1-191) is extracellular, the hydrophobic domain (residues 192-211) serves as the single transmembrane anchor, and a short segment (residues 212-223) is located intracellularly. nih.gov

While detailed crystallographic or advanced computational models of the complete three-dimensional structure are not extensively published, these predicted features provide a foundational understanding of the protein's architecture and orientation within the parasite's tegument. The extracellular domain is of particular interest as it is the primary region recognized as antigenic by the host immune system. frontiersin.org

Table 2: Predicted Structural and Functional Regions of Sm25
FeatureDescriptionLocation/Residues
Signal PeptideCleaved post-translationallyN-terminus
Extracellular DomainContains N-glycosylation sites and antigenic epitopesApprox. 1-191
Palmitoylation SiteThioester linkage to palmitic acidCysteine-168
Transmembrane DomainHydrophobic region for membrane anchoringApprox. 192-211
Intracellular DomainShort C-terminal tailApprox. 212-223

Cellular and Subcellular Localization of Sm25 Antigen

Localization within Schistosoma mansoni Adult Worm Tegument

The tegument of Schistosoma mansoni is a dynamic, syncytial outer layer that is vital for the parasite's survival, acting as a nutrient uptake surface and a primary site of interaction with the host's immune system. The Sm25 antigen is a key component of this critical structure parasite-journal.orgnih.gov.

Distribution within the Tegumental Syncytium

Immunolocalization studies have definitively placed the this compound within the tegument of adult S. mansoni worms. parasite-journal.orgnih.gov It is distributed throughout the syncytium, the continuous, multinucleated cytoplasmic layer that constitutes the tegument parasite-journal.orgnih.gov. This widespread distribution suggests an integral role for Sm25 in the general structure and function of the tegument.

Association with Tegumental Discoid Bodies

Further ultrastructural analysis has provided insights into the sub-tegumental localization of Sm25. While distributed throughout the syncytium, a quantitative analysis of immunogold labeling has been performed to determine its association with specific organelles. By counting gold particles in distinct areas of the tegument, the proportion of Sm25 associated with tegumental discoid bodies has been estimated parasite-journal.org. These discoid bodies are thought to be involved in the maintenance and turnover of the tegumental outer membrane.

Relationship to Outer Tegumental Membrane and Other Tegumental Structures

Crucially, studies have shown that the this compound is not associated with the outer membrane of the tegument parasite-journal.orgnih.gov. This finding is significant as it indicates that Sm25 is not directly exposed on the surface of the parasite that is in immediate contact with the host's bloodstream. Furthermore, immunoelectron microscopy has revealed that gold particles labeling Sm25 are not found on the tegumental outer membrane or in the underlying muscle tissue parasite-journal.org. Sm25 is characterized as an N-glycosylated integral membrane glycoprotein (B1211001) nih.govnih.gov. Its association with the tegumental membranes is stabilized by post-translational modification, specifically palmitoylation via a thioester bond to a cysteine residue within its C-terminal hydrophobic domain nih.gov. This lipid modification is essential for anchoring the protein within the tegumental membranes nih.gov.

Dynamics of this compound Expression and Presentation at the Host-Parasite Interface

The host-parasite interface is a complex and dynamic environment where the parasite must constantly adapt to survive within its host. The expression of tegumental antigens is a key aspect of this interplay. While the precise dynamics of Sm25 expression throughout the parasite's lifecycle within the mammalian host are not extensively detailed in available research, the general understanding of schistosome biology suggests that the expression of tegumental proteins is developmentally regulated nih.gov.

The host immune system mounts a response to schistosome infection, which evolves over time from an initial acute phase to a chronic phase frontiersin.org. Tegumental antigens are recognized by the host's immune system and can elicit both humoral and cellular immune responses nih.govnih.gov. As an integral component of the tegument, Sm25 is a target of the host immune response. However, schistosomes have evolved various immune evasion and modulation strategies to survive for extended periods within the host frontiersin.org. The specific role of Sm25 in these immunomodulatory processes is an area of ongoing research. The presentation of schistosome-derived antigens to the host's immune cells is a critical step in the initiation of the adaptive immune response. While the general mechanisms of antigen processing and presentation are well-established, the specific pathways involved in the presentation of Sm25 by antigen-presenting cells to T lymphocytes have not been fully elucidated.

Biological Roles and Functional Mechanisms of Sm25 Antigen

Contribution to Parasite Membrane Integrity and Stability

Sm25's association with the parasite membrane is significantly influenced by post-translational modification, specifically palmitoylation. The protein contains a short C-terminal hydrophobic domain, and it has been shown to be palmitoylated via a thioester bond to a single cysteine residue located at position 168 within this domain. nih.govembopress.orgnih.govresearchgate.net This palmitoylation is crucial for the stable interaction of Sm25 with the lipid bilayer of the tegumental membrane. embopress.org

Research indicates that the removal of the palmitate group through reduction leads to a notable decrease in Sm25's hydrophobicity. nih.govembopress.orgnih.gov This reduced hydrophobicity alters its partitioning behavior in detergent-based experiments, causing it to move into the aqueous phase rather than remaining with the detergent phase, and results in its quantitative release from membrane preparations. nih.govembopress.orgnih.gov This suggests that fatty acylation via a thioester linkage, as observed with Sm25, represents an important mechanism employed by schistosomes to stabilize protein-membrane interactions. nih.govembopress.orgnih.gov

Involvement in Host-Parasite Interactions

Sm25 is recognized as a principal antigen by antibodies generated in mice that have been protectively vaccinated with isolated tegumental membranes of adult Schistosoma mansoni. nih.govresearchgate.netparasite-journal.orgscielo.br This observation highlights its significance in the host immune response to the parasite. Evidence from various experimental systems further supports the notion that Sm25 is a key target antigen of host protective humoral immune responses. parasite-journal.org

Its prominent antigenicity has led to its consideration as a potential vaccine candidate antigen against schistosomiasis. researchgate.netparasite-journal.orgscielo.br Studies using peptide arrays have identified Sm25 as one of the most reactive proteins among tegumental antigens when screened with sera from self-curing rhesus macaques and IFNγR KO mice, both models exhibiting protective immunity. frontiersin.orgfrontiersin.org This strong antibody reactivity suggests that Sm25 is a potential target of antibody-mediated protection. frontiersin.org Furthermore, Sm25 has been identified in the culture supernatants of trypsinized live worms, indicating its accessibility on the parasite surface, which is relevant for interaction with the host immune system. researchgate.netfrontiersin.org

Putative Functions within the Tegumental Environment

Sm25 is specifically located within the tegument of adult Schistosoma mansoni worms. parasite-journal.org While some studies initially suggested it might be associated with the outer membrane or accessible on the surface researchgate.netfrontiersin.org, immunolocalization studies have shown its distribution throughout the tegumental syncytium, without being specifically associated with the outermost membrane layer. parasite-journal.org

As an integral membrane glycoprotein (B1211001), its structural characteristics, including N-glycosylation and the C-terminal hydrophobic domain, contribute to its integration within the tegumental membrane system. nih.govembopress.orgnih.govnih.govresearchgate.netresearchgate.net Although the precise enzymatic or transport functions of Sm25 within the tegumental environment are not fully elucidated, its critical role in membrane stability mediated by palmitoylation is a key functional aspect within this unique syncytial tissue. nih.govembopress.orgnih.govresearchgate.net Despite its well-established antigenic properties and membrane association, some descriptions in the literature note that its exact function remains an area of ongoing research. frontiersin.org

Summary of Sm25 Antigen Characteristics Related to Membrane Association

CharacteristicDescription
Molecular WeightApproximately 25 kDa (N-glycosylated)
Protein TypeIntegral Membrane Glycoprotein
LocalizationTegumental syncytium (primarily)
Membrane Anchor MechanismPalmitoylation via thioester bond (Cys168)
Hydrophobic DomainPresent at C-terminus

Immunological Aspects and Host Immune Response to Sm25 Antigen

Antigenicity and Immunogenicity in Experimental Host Models

Studies utilizing experimental host models, primarily mice, have provided insights into the antigenic and immunogenic properties of Sm25. These models are crucial for understanding how the host immune system recognizes and responds to this specific parasite antigen nih.govscielo.br.

Induction of Humoral Immune Responses in Murine Models

Immunization of murine models with Sm25 or formulations containing Sm25 has been shown to induce humoral immune responses, characterized by the production of antibodies frontiersin.org. Sm25 is recognized by antibodies from mice that have been protectively vaccinated with isolated tegumental membranes of adult Schistosoma mansoni nih.gov. Studies have investigated the antibody titers and isotypes generated in response to Sm25, often in the context of evaluating its potential as a vaccine component frontiersin.org. While recombinant Sm25 has been used in vaccination experiments in rodents, the induction of high-titer antibodies has not always correlated with protection against challenge infection frontiersin.org.

Antibody Recognition of Sm25 Antigen in Diverse Host Species

Antibody recognition of Sm25 extends beyond murine models to include other host species. Sm25 is a principal antigen recognized by antibodies from mice vaccinated with adult worm tegumental membranes nih.gov. Studies have also examined antibody responses to Sm25 in humans and rhesus macaques pnas.orgresearchgate.netfrontiersin.org. Antibody levels to recombinant this compound have been measured in human serum samples from individuals in areas endemic for S. mansoni pnas.org. Research in rhesus macaques that self-cure from S. mansoni infection has also investigated antibody reactivity against Sm25, highlighting its recognition in a non-rodent mammalian host researchgate.netfrontiersin.org.

Comparative Immunoreactivity with Other Tegumental and Secreted Antigens

Sm25's immunoreactivity has been compared to that of other tegumental and secreted antigens of Schistosoma mansoni. While Sm25 is a major tegumental antigen, studies in rhesus macaques indicated that, apart from Sm25, tegument proteins generally elicited much weaker antibody responses compared to proteins originating from the alimentary tract researchgate.netfrontiersin.org. However, antibodies against a predicted B-cell epitope of Sm25 have been shown to cross-react with other schistosome proteins, including candidate vaccine antigens such as paramyosin (Sm97) and glutathione-S-transferases (Sm26, Sm28, Sj26) nih.gov. This cross-reactivity suggests shared or similar epitopes between Sm25 and other parasite antigens nih.gov.

Here is a table summarizing comparative immunoreactivity findings:

Antigen CategoryAntigen Example(s)Relative Antibody Response (compared to Alimentary Tract Proteins in Macaques)Cross-reactivity with Sm25 Epitopes
Tegumental AntigensSm25High (exception among tegumental proteins) researchgate.netfrontiersin.orgYes (with certain epitopes) nih.gov
Tegumental AntigensSm200, Calpain, Annexins, Alkaline PhosphataseSignificantly weaker than alimentary tract proteins researchgate.netfrontiersin.orgNot explicitly stated in provided text
Alimentary Tract ProteinsFerritin heavy chain, MEGs, CalumeninGenerally higher than most tegumental proteins researchgate.netfrontiersin.orgNot explicitly stated in provided text
Other Schistosome AntigensParamyosin (Sm97), GSTs (Sm26, Sm28, Sj26)Not directly compared in terms of overall response levels in provided textYes (with certain Sm25 epitopes) nih.gov

Interactive Data Table: Comparative Immunoreactivity

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Epitope Mapping and Characterization

Epitope mapping is a critical process for identifying the specific regions on an antigen that are recognized by antibodies creative-biostructure.comyoutube.com. Characterizing these epitopes provides valuable information for understanding immune recognition and can inform the design of targeted immunotherapies or vaccines creative-biostructure.comnih.gov.

Identification of Linear and Conformational Epitopes

Epitopes can be broadly classified as linear or conformational creative-biostructure.comwikipedia.org. Linear epitopes consist of continuous sequences of amino acids, while conformational epitopes are formed by amino acids that are distant in the primary sequence but brought together by the protein's three-dimensional folding creative-biostructure.comwikipedia.orgresearchgate.net.

Analysis of Antibody Binding Sites and Specificity

Analysis of antibody binding sites and specificity provides details on how antibodies interact with Sm25. Antibodies bind to specific regions on the antigen called epitopes via their antigen-binding sites savemyexams.comcutm.ac.in. The specificity of antibody binding is determined by the precise fit between the antibody's paratope and the antigen's epitope cutm.ac.in.

Studies using monospecific antibodies against putative epitopes of the protein encoded by the gene GP22 (which encodes Sm25) have been used to probe worm extracts nih.gov. For example, an antibody against a peptide corresponding to codons 70-84 exclusively identified the 25 kDa tegumental glycoprotein (B1211001) Sm25 nih.gov. In contrast, an antibody against a peptide from codons 151-162 did not react with Sm25 but cross-reacted with other schistosome proteins, indicating the specificity of different antibody populations and the presence of shared epitopes on other antigens nih.gov. The analysis of antibody binding sites on Sm25 contributes to understanding the nature of the immune response and the potential for targeted interventions nih.gov.

Here is a table listing some identified reactive peptides (potential linear epitopes) of Sm25:

Peptide SequenceSource Organism (Antibody)Context of Identification
PDGFPEYEFLNETSIRhesus macaques researchgate.netSelf-curing infection
QEAFHRNSDPDGFPERhesus macaques researchgate.netSelf-curing infection
SNSIITDEDYDHYNSRhesus macaques researchgate.netSelf-curing infection
Codons 70-84 peptideMouse (monospecific antibody) nih.govProbing worm extracts
Codons 151-162 peptideMouse (monospecific antibody) nih.govProbing worm extracts (Note: did not react with Sm25 but cross-reacted with others)

Interactive Data Table: Identified Reactive Peptides of Sm25

Conservation of Epitopes Across Schistosoma Species

Research suggests that the this compound, particularly epitopes within its sequence, may exhibit cross-reactivity with other Schistosoma species. While Sm25 is primarily associated with Schistosoma mansoni, studies evaluating antibody responses to Sm25 have observed similar accuracy when the reference species was Schistosoma haematobium, indicating likely cross-reactivity between these species medrxiv.org. This suggests some degree of conservation in key antigenic regions targeted by the host immune response across different Schistosoma species.

Role in Acquired Resistance and Protective Immunity (Preclinical Studies)

Sm25 has been investigated for its potential role in acquired resistance and protective immunity against schistosomiasis in preclinical animal models. It is considered a principal tegumental antigen recognized by antibodies from mice that have developed protective immunity after vaccination with isolated adult worm tegumental membranes parasite-journal.orgnih.gov.

Sm25 as a Target Antigen in Vaccine Development Research

Sm25 is considered a potential candidate antigen for vaccine development against schistosomiasis parasite-journal.orgnih.govfrontiersin.org. Host-exposed schistosome proteins with essential functions, such as immune evasion and nutrient uptake, are considered effective targets for a schistosomiasis vaccine 4adi.com. Sm25, being a tegumental protein, fits this criterion.

Evaluation of Recombinant this compound in Animal Vaccination Models

Recombinant this compound has been evaluated in animal vaccination models. Studies have used recombinant Sm25 (expressed, for example, using the Baculovirus system) to raise antibodies for immunolocalization studies, confirming its presence in the tegument of adult worms parasite-journal.orgbiorxiv.org. While the direct protective efficacy of recombinant Sm25 as a single antigen vaccine is still under investigation, research in animal models, such as mice protectively vaccinated with adult worm tegumental membranes, highlights Sm25 as a key recognized antigen parasite-journal.orgnih.gov.

This compound in Serological Research Applications

This compound is utilized in serological research to detect antibody responses to Schistosoma infection.

Utility as a Research Marker for Antibody Responses to Schistosoma Infection

Antibody responses to Sm25 have been evaluated as potential markers of current Schistosoma infection in endemic populations medrxiv.orgplos.org. Studies have shown that IgG against the combination of MEA and Sm25 from Schistosoma spp. were reliable markers of current infection with an AUC of 0.779 plos.org. IgG seropositivity against Sm25 has also been shown to differentiate seropositive endemic populations from non-endemic populations, suggesting its potential as a marker of exposure plos.org. Furthermore, antibody responses to Sm25 have been significantly associated with the intensity of infection measured by methods like Kato-Katz nih.gov. Serological assessment using antigens like Sm25 can provide better resolution for detecting differences in infection levels, particularly at lower intensities medrxiv.org. The prevalence of antibody responses to Sm25 has been monitored in studies evaluating the impact of schistosomiasis control programs, showing changes in seroprevalence over time in response to interventions like mass drug administration (MDA) nih.govajtmh.org. Sm25 recombinant antigen has been successfully used in multiplex bead assays for the integrated detection of serologic IgG antibodies against Schistosoma mansoni in conjunction with antibodies to other pathogens and vaccine-preventable diseases biorxiv.orgajtmh.org.

Table 1: Association between Antibody Response to Sm25 and Infection Intensity

AntigenAssociation with Infection Intensity (Kato-Katz)Statistical Significance
Sm25Significant association nih.govP < 0.001 nih.gov

Table 2: Seroprevalence of Antibody Responses to Sm25 in a Study Population Over Time

Study YearPrevalence of Antibody Responses to Sm25
Baseline14.1% nih.gov
Year 2 (After 1 round of MDA)19.8% nih.gov
Year 3 (After 2 rounds of MDA)18.4% nih.gov

Table 3: Utility of IgG against Sm25 and MEA as Markers of Current Infection

Antigen CombinationArea Under the Curve (AUC)Utility as Marker of Current Infection
MEA and Sm25 (Schistosoma spp.)0.779 plos.orgReliable plos.org

Analysis of Cross-Reactivity with Antibodies from Other Parasitic Infections

Studies evaluating the diagnostic utility and immunological profile of this compound have highlighted instances of cross-reactivity with antibodies elicited by other parasitic infections. This cross-reactivity is a critical factor in assessing the specificity of Sm25-based serological tests and understanding the broader immune landscape in co-endemic regions.

Research has demonstrated that antibodies targeting specific epitopes within the Sm25 protein can exhibit cross-reactivity with other antigens, particularly those from related schistosome species and other helminths. For instance, antibodies raised against a predicted B-cell epitope of Sm25 have been shown to cross-react with other Schistosoma proteins, including candidate vaccine antigens such as paramyosin (Sm97) and glutathione-S-transferases (Sm26, Sm28, and Sj26) nih.govresearchgate.net. This suggests shared or similar antigenic determinants between Sm25 and these other schistosome proteins.

Furthermore, in the context of serological diagnosis, the this compound has been observed to likely detect antibodies from both Schistosoma mansoni and Schistosoma haematobium infections, indicating cross-reactivity between these two common human schistosome species medrxiv.org. This finding has implications for using Sm25 alone to differentiate between S. mansoni and S. haematobium infections in areas where both parasites are prevalent.

Studies assessing antibody responses in populations exposed to multiple parasitic infections have also provided evidence of potential cross-reactivity involving Sm25. For example, a study found that individuals with a single Strongyloides stercoralis infection exhibited statistically significantly higher IgG antibody levels against Sm25 compared to individuals with no infections medrxiv.org. This observation suggests a possible cross-reactive immune response between S. stercoralis and this compound, although the underlying shared epitopes or mechanisms require further investigation.

The occurrence of cross-reactivity between Schistosoma antigens, including Sm25, and antigens from other co-endemic helminths, such as soil-transmitted helminths, may be attributed to shared antigenic epitopes plos.org. This phenomenon can influence the accuracy of serological assays, particularly in populations living in areas with high prevalence of multiple parasitic infections medrxiv.org. The impact of such cross-reactivity on the performance of Sm25 in serosurveillance has been noted, with suggestions that compared to other antigens like S. mansoni soluble egg antigen (SEA), recombinant Sm25 may have limitations in this application due to cross-reactivity ajtmh.org.

Understanding and characterizing these cross-reactive antibody responses are essential for developing more specific diagnostic tools and for interpreting serological data in epidemiological studies conducted in areas endemic for multiple parasitic diseases.

Detailed research findings on reported cross-reactivities involving this compound antibodies are summarized in the table below:

Antibody Target (Raised Against)Cross-Reacts WithSource Organism(s) of Cross-Reactive AntigenReference
Sm25 epitopeParamyosin (Sm97)Schistosoma spp. nih.govresearchgate.net
Sm25 epitopeGlutathione-S-transferases (Sm26, Sm28, Sj26)Schistosoma spp. nih.govresearchgate.net
Antibodies detecting Sm25Antigens from Schistosoma haematobiumSchistosoma haematobium medrxiv.org
Antibodies detecting Sm25Antigens associated with Strongyloides stercoralisStrongyloides stercoralis medrxiv.org

Table 1: Reported Cross-Reactivity of Antibodies Involving this compound

Advanced Research Methodologies for Studying Sm25 Antigen

Immunological and Proteomic Techniques

Peptide Array and Epitope Mapping Strategies

Peptide arrays are a high-throughput method used to identify specific epitopes within a protein that are recognized by antibodies. This technique involves synthesizing overlapping peptides that cover the entire sequence of a target protein, such as Sm25, and immobilizing them on a solid surface, such as a glass slide. frontiersin.orgnih.govnih.gov Immune sera are then screened against these arrays to determine antibody reactivity at the single epitope level. nih.govnih.gov

Studies utilizing peptide arrays have investigated the antibody responses to S. mansoni proteins, including Sm25, in different hosts like mice and rhesus macaques. frontiersin.orgnih.govnih.govfrontiersin.org These studies have shown that Sm25 is a highly reactive tegument protein. nih.govfrontiersin.orgfrontiersin.org For instance, in studies with rhesus macaques self-curing from S. mansoni infection, Sm25 showed intense reactivity in tegument arrays. nih.govfrontiersin.org The highest tegument array cell score observed was 44,974 units for Sm25 in one study. nih.govfrontiersin.org The number of neighboring reactive 15-mer peptides for Sm25 ranged up to 20-23, potentially representing multiple epitopes or a single, extended epitope. nih.govfrontiersin.org

Peptide array data can be visualized using heatmaps, which illustrate the intensity of IgG binding against each peptide. nih.govfrontiersin.org This allows for the identification of immunodominant regions within the Sm25 protein. nih.govnih.govfrontiersin.org This epitope mapping approach is valuable for identifying potential antigenic targets for vaccine development and for designing multi-epitope vaccine constructs. nih.govnih.gov

Mass Spectrometry for Post-Translational Modification Analysis

Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize proteins and their post-translational modifications (PTMs). nih.govnih.govohio-state.edu PTMs are chemical modifications that occur after protein synthesis and can significantly impact protein function, localization, and interactions. nih.govthermofisher.com Analyzing PTMs is more complex than analyzing the genome due to the variety of modifications that can alter amino acid molecular weights. nih.gov

For Sm25 antigen, mass spectrometry has been employed to confirm its characteristics. Analysis of the mature gene product of Sm25 confirmed it is an N-glycosylated integral membrane protein. nih.gov Early research indicated that the deglycosylated polypeptide of Sm25 has a molecular weight between 15,000 and 20,000. nih.gov Furthermore, mass spectrometry has revealed that Sm25 is palmitoylated via a thioester bond to a cysteine residue at position 168 within its C-terminal hydrophobic domain. embopress.org Removal of this palmitate group by reduction significantly decreases the hydrophobicity of Sm25, affecting its association with membranes. embopress.org This suggests that fatty acylation, such as palmitoylation, is a mechanism used by schistosomes to stabilize protein-membrane interactions. embopress.org

MS-based proteomics is a key strategy for post-translational modification prediction and analysis in computational vaccinology, which is relevant to studying antigens like Sm25. scholarsportal.info While mass spectrometry can detect virtually anything that shifts mass, identifying and locating specific modifications requires having an idea of the potential modification and can be influenced by the ionization efficiency and abundance of modified peptides. ohio-state.edu

Structural Biology Approaches

Structural biology techniques aim to determine the three-dimensional atomic structures of biological macromolecules, providing insights into their function and interactions. For this compound, these approaches are crucial for understanding how its structure relates to its antigenicity and membrane association.

X-ray Crystallography and Cryo-EM for Three-Dimensional Structure Elucidation

X-ray crystallography is a technique that determines the atomic and molecular structure of a crystal, including proteins, by analyzing the diffraction pattern of X-rays scattering off the crystal lattice. nih.govsaromics.com It provides highly accurate information about macromolecular structures. nih.gov Cryogenic electron microscopy (Cryo-EM) is another powerful technique in structural biology that determines the 3D structure of biological molecules by imaging frozen-hydrated samples with an electron microscope. arxiv.orgresearchgate.net Cryo-EM has revolutionized the determination of structures for large proteins and complexes, although determining structures of smaller proteins (<50 kDa) can be challenging due to low signal-to-noise ratios. arxiv.orgresearchgate.net

While Sm25 is described as an integral membrane glycoprotein (B1211001), finding experimental high-resolution structures determined by X-ray crystallography or Cryo-EM specifically for Schistosoma mansoni this compound in the provided search results is limited. General information about these techniques highlights their importance in structural biology and drug discovery. X-ray crystallography is crucial for structure-based and fragment-based drug design, providing details about protein-ligand interactions. nih.govwuxibiology.com Cryo-EM has become prevalent for determining protein structures and accelerating structure-based drug discovery. arxiv.org Datasets for training Cryo-EM enhancement methods include structures from the Protein Data Bank (PDB) and density maps from the Electron Microscopy Data Bank (EMDB). arxiv.org

The absence of specific high-resolution experimental structures for Sm25 in the search results suggests that obtaining such structures might be challenging, possibly due to the nature of Sm25 as a membrane protein, which can be difficult to crystallize or prepare for Cryo-EM.

Computational Modeling and Prediction (e.g., AlphaFold)

Computational modeling and prediction tools, such as AlphaFold, play an increasingly significant role in structural biology by predicting protein three-dimensional structures from amino acid sequences. nih.govmdpi.com AlphaFold, developed by DeepMind, has demonstrated remarkable accuracy in predicting protein structures, even for those without experimentally determined structures. nih.govmdpi.com The AlphaFold Protein Structure Database provides predicted structures for millions of proteins, making structural information more widely accessible. nih.govmdpi.com

AlphaFold's capabilities extend to predicting protein-protein interactions and can be used to model antibody-antigen complexes, although its performance can vary depending on the complexity of the interaction. nih.govbiorxiv.org While AlphaFold has shown improved success in modeling antibody-antigen interactions, challenges remain, particularly for complex systems. nih.govbiorxiv.org

For this compound, computational modeling, potentially using tools like AlphaFold, could be applied to predict its 3D structure based on its amino acid sequence. This predicted structure could then be used to inform further research, such as guiding epitope mapping studies or providing a starting point for molecular replacement in X-ray crystallography if suitable crystal data were obtained. saromics.com Computational biology has been highlighted as revolutionizing the development of new vaccines against complex parasitic diseases, suggesting the potential application of these tools in studying antigens like Sm25. psu.edu

Compound Names and PubChem CIDs

Future Directions and Research Perspectives on Sm25 Antigen

Unraveling Unidentified Functions of Sm25 Antigen

Despite being a prominent tegumental antigen and a target of host immune responses, the precise biological function of Sm25 within the schistosome remains largely unknown nih.govfrontiersin.orgfrontiersin.orgscholarsportal.info. Future research should prioritize elucidating its role in parasite survival, development, or interaction with the host environment. Given its localization within the tegumental syncytium and its nature as a membrane glycoprotein (B1211001), potential functions could include involvement in nutrient uptake, waste excretion, tegument maintenance and repair, or modulation of the host immune response. Studies utilizing techniques such as gene knockdown or knockout in schistosomes, coupled with phenotypic analysis, could provide critical insights into its essentiality and specific functions. Proteomic studies to identify interacting partners of Sm25 could also shed light on the pathways and processes it is involved in.

Advanced Structural-Functional Relationship Studies

While the deduced amino acid sequence and the presence of glycosylation and palmitoylation sites have been identified nih.govnih.gov, a detailed understanding of the three-dimensional structure of Sm25 is lacking. Advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide high-resolution structural information. nih.govnih.gov. Combining structural data with mutagenesis studies targeting specific domains or residues (e.g., the palmitoylation site at Cys168) nih.gov could reveal how its structure dictates its function and membrane association. Understanding the structural basis of its interaction with host immune molecules, such as antibodies, would also be crucial for rational antigen design in vaccine development.

Exploration of this compound in Novel Host-Parasite Interaction Models

Sm25 has been identified as a key target antigen in protective immunity in animal models like vaccinated mice and self-curing rhesus macaques nih.govfrontiersin.orgfrontiersin.orgmdpi.com. Future research should expand these investigations to other relevant host models, including those that better mimic human schistosomiasis. mdpi.com. Exploring the immune responses to Sm25 in naturally resistant hosts or in individuals with acquired immunity could provide valuable insights into protective mechanisms. Furthermore, investigating the interaction of Sm25 with specific host immune cells and molecules at the host-parasite interface, potentially using advanced imaging techniques, could reveal its role in immune evasion or modulation. Studies involving the transfer of antibodies specific to Sm25 in naive animals could also help confirm its contribution to protective immunity.

Strategic Development of Sm25-Based Reagents for Immunological Research

The immunogenicity of Sm25 makes it a valuable candidate for developing research reagents. Future efforts could focus on producing highly pure recombinant Sm25 or specific epitopes of Sm25 nih.gov. These reagents could be used to standardize immunological assays, such as ELISA, for detecting anti-Sm25 antibodies in epidemiological studies and clinical trials medrxiv.orgbiorxiv.orgpnas.org. Developing Sm25-coupled beads or surfaces could facilitate the isolation and characterization of Sm25-specific B and T cells 10xgenomics.com. Furthermore, using Sm25 in antigen-specific stimulation assays could help assess cellular immune responses in infected or vaccinated individuals 10xgenomics.com. The development of standardized, high-quality Sm25-based reagents is essential for reproducible and comparable research across different laboratories.

Q & A

Q. What protocols ensure reproducibility in this compound production for multicenter studies?

  • Methodological Answer : Standardize expression vectors (e.g., pET-28a), growth conditions (OD600 at induction), and purification buffers. Inter-laboratory validation via SDS-PAGE, endotoxin testing (LAL assay), and functional ELISAs ensures batch consistency. Detailed protocols should be deposited in repositories like protocols.io .

Q. How can researchers mitigate confounding variables in Sm25 vaccination trials using murine models?

  • Methodological Answer : Control for genetic background (e.g., C57BL/6 vs. BALB/c), microbiota (via co-housing), and adjuvant effects (e.g., alum vs. Freund’s). Blinded scoring of pathology and automated worm counting reduce observer bias. Pre-trial power analyses determine cohort sizes for statistically valid conclusions .

Ethical and Reporting Standards

Q. What guidelines govern the ethical use of animal models in Sm25 vaccine research?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Protocols must undergo institutional animal care committee review, emphasizing humane endpoints (e.g., maximum parasite burden). Open-access sharing of raw data (e.g., via Figshare) enhances transparency .

Q. How should conflicting data on Sm25's cross-species antigenicity be reported?

  • Methodological Answer : Publish negative results in repositories like bioRxiv to avoid publication bias. Meta-analyses integrating datasets from diverse models (e.g., murine, primate) identify consensus epitopes. Reagent validation matrices (e.g., antibody lot performance) must accompany manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.